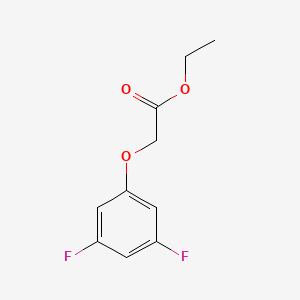

3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

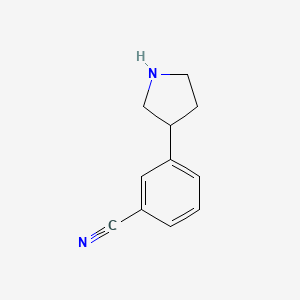

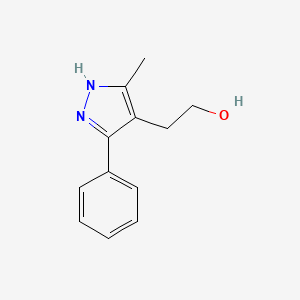

The compound “3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate” is a complex organic molecule that contains a pyridine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While the specific synthesis process for this compound is not available, pyridine derivatives can be synthesized through various methods . For instance, 2-chloropyridine can be produced by the direct reaction of pyridine with chlorine .Applications De Recherche Scientifique

Complexation and Reactivity Studies

Research has shown the potential of molecular tweezers, which share functional groups and structural motifs with 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate, in forming complexes with nucleotide bases through hydrogen bonding and π-stacking interactions. Such studies illuminate the molecule's utility in understanding nucleotide base selectivity and complexation behavior, significantly contributing to supramolecular chemistry (Zimmerman, Wu, & Zeng, 1991).

Catalysis and Synthesis

The molecule's structural analogs have been explored in palladium-catalyzed processes for the selective arylation of sp^3 C-H bonds. These findings demonstrate its relevance in developing new methodologies for the functionalization of organic molecules, potentially aiding in the synthesis of complex molecules with high regioselectivity (Zaitsev, Shabashov, & Daugulis, 2005).

Structural Chemistry

Investigations into crystal structures, such as those of triclopyr, provide valuable insights into molecular interactions and stability, contributing to our understanding of molecular design and engineering. Such research informs the development of materials and drugs by elucidating the relationship between structure and function (Cho, Kim, Jeon, & Kim, 2014).

Ligand Design and Metal Complexes

Studies on ligand behavior, exemplified by reactions forming Re(V)-oxo dihalide complexes, shed light on the coordination chemistry surrounding pyridine derivatives. This research highlights the potential of such molecules in creating novel coordination compounds with specific electronic and geometric configurations, relevant to catalysis, magnetic materials, and therapeutic agents (Wei, Babich, & Zubieta, 2005).

Materials Science

The reactivity of pyridine derivatives under various conditions, leading to the formation of coordination polymers, demonstrates the utility of these molecules in constructing novel materials. Such materials possess unique properties, including electrical conductivity, porosity, and the ability to undergo self-assembly, relevant to applications in sensors, filters, and electronic devices (Ghosh, Savitha, & Bharadwaj, 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(2-oxopyridin-1-yl)propyl 2-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c15-13-11(5-3-7-16-13)14(19)20-10-4-9-17-8-2-1-6-12(17)18/h1-3,5-8H,4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHOQHFKEMYVAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCOC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2872356.png)

![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)

![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)

![1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine](/img/structure/B2872362.png)

![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)